叔丁基 2-(丙-2-炔-1-氧基)乙酸酯

描述

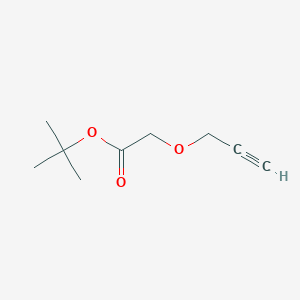

“tert-Butyl 2-(prop-2-yn-1-yloxy)acetate” is a chemical compound with the CAS Number: 339531-55-4 . It has a molecular weight of 170.21 and its molecular formula is C9H14O3 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(prop-2-yn-1-yloxy)acetate” is 1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“tert-Butyl 2-(prop-2-yn-1-yloxy)acetate” is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found.科学研究应用

降解途径和环境影响

在紫外线/H2O2 工艺处理甲基叔丁基醚 (MTBE) 过程中的降解途径研究揭示了各种副产物的生成,包括叔丁酸甲酯 (TBF) 和丙酮。本研究为水污染物的环境影响和处理提供了重要的见解,强调了该化合物在理解和减轻污染中的作用 (斯特凡、麦克和博尔顿,2000)。

催化和合成

铱催化的乙酸酯与伯醇和二醇的α-烷基化证明了叔丁酸乙酯在促进羧酸酯合成方面的多功能性。该方法以提供有机和工业化学中重要原料的直接途径而著称,展示了该化合物在创新催化过程中的用途 (井内、小堀和石井,2010)。

酸增殖和自催化片段化

对包括叔丁基 2-甲基-2-(对甲苯磺酰氧甲基)乙酰乙酸酯在内的乙酰乙酸酯衍生物自催化片段化引起的酸增殖的研究揭示了一种按几何级数增加酸浓度的机制。这一新概念为先进材料加工和合成技术开辟了道路,利用了相关化合物的自催化特性 (市村、有光和工藤,1995)。

抗氧化活性及介质效应

对包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 3,5-二叔丁基邻苯二酚 (DTBC) 在内的苯酚和邻苯二酚的抗氧化活性研究强调了介质对其供氢活性的影响。本研究有助于更深入地了解不同溶剂如何影响化合物的抗氧化特性,这对开发药物和食品保鲜中更有效的抗氧化剂至关重要 (巴克莱、爱德华兹和文奎斯特,1999)。

聚合和材料科学

叔丁基酯在乙烯基醚和环氧乙烷共聚中作为潜在可逆链转移剂的作用展示了该化合物在制造具有特定端基官能团的聚合物中的用途。本研究阐明了开发具有定制性能的先进材料的途径,强调了该化合物对材料科学和工程的贡献 (堀田、金泽和青岛,2020)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H227 . These indicate that it can cause skin irritation, serious eye irritation, and that it is flammable . The precautionary statements include P501, P210, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P403+P235 . These statements provide guidance on how to handle and store the compound safely .

属性

IUPAC Name |

tert-butyl 2-prop-2-ynoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOOPKUCCQIHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)

![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)